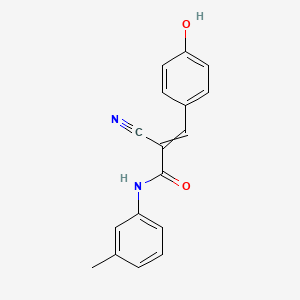![molecular formula C18H22N2S B14236001 N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea CAS No. 501936-59-0](/img/structure/B14236001.png)
N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is an organic compound that features a biphenyl group attached to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea typically involves the reaction of 2-bromomethyl-1,1’-biphenyl with butylamine to form the corresponding amine derivative. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic residues in proteins, while the thiourea group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Thiourea: Contains the thiourea moiety without the biphenyl group.
N-Butylthiourea: Similar structure but lacks the biphenyl group.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is unique due to the combination of the biphenyl and thiourea groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
501936-59-0 |
|---|---|
Molekularformel |
C18H22N2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-butyl-3-[(2-phenylphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H22N2S/c1-2-3-13-19-18(21)20-14-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
KPEKXTUJVGZOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NCC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


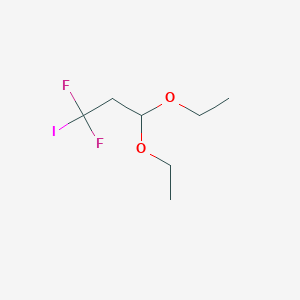
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

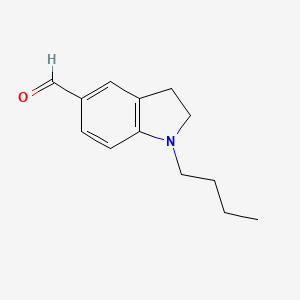

![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
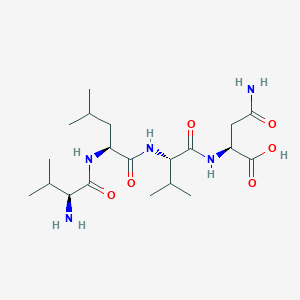
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
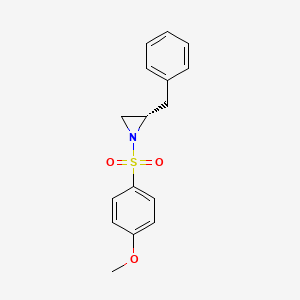
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
